

## Goserelin EP Impurity E: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Goserelin EP Impurity E	
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#### Introduction

Goserelin is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH) used in the treatment of hormone-responsive cancers such as prostate and breast cancer. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. **Goserelin EP Impurity E** is a specified impurity in the European Pharmacopoeia (EP). This technical guide provides a detailed overview of its physicochemical properties, synthesis, and analytical characterization.

## **Physicochemical Properties**

**Goserelin EP Impurity E** is chemically known as Goserelin-(1-8)-peptidyl-L-prolinohydrazide. [1][2] Its fundamental properties are summarized in the table below. While specific experimental data for some properties like melting point and specific rotation are not publicly available, the provided information is based on data from various chemical suppliers and publications.

Table 1: Physicochemical Properties of Goserelin EP Impurity E



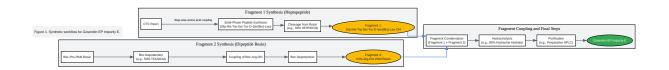
Property	Value	Source(s)
Chemical Name	Goserelin-(1-8)-peptidyl-L- prolinohydrazide	[1][2]
Synonyms	des-9-L-proline-goserelin	[3]
Molecular Formula	C58H83N17O13	[2][4]
Molecular Weight	1226.41 g/mol	[2][4]
CAS Number	147688-42-4	[2][4]
Appearance	White to off-white powder	Inferred from typical peptide properties
Solubility	Soluble in water. For hydrophobic peptides, dissolution in a small amount of DMSO followed by dilution with water is recommended.	[5]
Storage	Long-term storage at 2-8°C is recommended.	
Melting Point	Not publicly available	_
Specific Rotation	Not publicly available	_

## Synthesis of Goserelin EP Impurity E

The synthesis of **Goserelin EP Impurity E** is a complex multi-step process typically involving solid-phase peptide synthesis (SPPS). A patented method outlines a convergent synthesis strategy.[3] This approach involves the synthesis of two peptide fragments, which are then coupled and further modified to yield the final impurity.

A simplified workflow for the synthesis is illustrated in the diagram below.





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Figure 1. Synthetic workflow for **Goserelin EP Impurity E**.

#### **Experimental Protocol: Synthesis**

The following is a generalized protocol based on the patented synthesis method.[3] Researchers should consult the original patent for specific reagent quantities and reaction conditions.

- 1. Synthesis of Fragment 1 (Glp-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-OH):
- Resin: 2-Chlorotrityl chloride (CTC) resin is used as the solid support.
- Amino Acid Coupling: The heptapeptide is assembled on the resin using standard Fmocbased solid-phase peptide synthesis (SPPS) protocols. Each amino acid is sequentially coupled after the deprotection of the Fmoc group from the preceding amino acid. Coupling reagents such as HOBt/DIC are utilized.[3]
- Cleavage: The synthesized peptide is cleaved from the resin using a solution of 30% hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[3]
- 2. Synthesis of Fragment 2 (H2N-Arg-Pro-PAM Resin):
- Resin: Boc-Pro-PAM resin serves as the starting material.



- Boc Deprotection: The Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).[3]
- Coupling: Boc-Arg-OH is coupled to the deprotected proline residue.
- Final Deprotection: The Boc group from the arginine residue is removed to yield the dipeptide resin.
- 3. Fragment Condensation and Final Steps:
- Coupling: The synthesized Fragment 1 is coupled to Fragment 2 on the solid support.
- Hydrazinolysis: The resulting peptide is cleaved from the resin and the hydrazide is formed by treatment with a hydrazine hydrate solution (e.g., 85% hydrazine hydrate in a mixture of 1,4-dioxane and DMF).[3]
- Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC).
- Lyophilization: The purified fractions are lyophilized to obtain the final Goserelin EP Impurity E as a powder.

### **Analytical Characterization**

The identification and quantification of **Goserelin EP Impurity E** are typically performed using chromatographic and mass spectrometric techniques.

#### **High-Performance Liquid Chromatography (HPLC)**

A validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of Goserelin and its impurities.[6][7] While a specific validated method for Impurity E is not publicly detailed, a general approach can be outlined.

Table 2: General HPLC Parameters for Goserelin Impurity Profiling



Parameter	Typical Conditions
Column	C18, e.g., 4.6 x 150 mm, 5 μm
Mobile Phase A	Aqueous buffer (e.g., phosphate buffer) or water with an ion-pairing agent (e.g., trifluoroacetic acid)
Mobile Phase B	Acetonitrile
Gradient	A gradient elution is typically used to separate the main component from its impurities.
Flow Rate	1.0 - 1.5 mL/min
Column Temperature	30 - 40 °C
Detection	UV at 220 nm or 280 nm
Injection Volume	10 - 20 μL

### **Liquid Chromatography-Mass Spectrometry (LC-MS)**

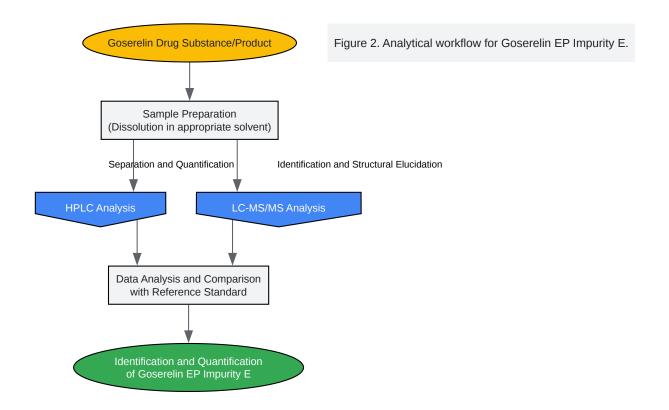
LC-MS is a powerful tool for the identification and structural elucidation of impurities.[6] It provides molecular weight information and fragmentation patterns that can confirm the identity of **Goserelin EP Impurity E**.

Table 3: General LC-MS/MS Parameters for Goserelin and its Impurities



Parameter	Typical Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z)	For Goserelin, the doubly charged ion [M+2H] <sup>2+</sup> at m/z 635.6 has been reported.[8] A similar approach would be used for Impurity E.
Product Ions (m/z)	Fragmentation of the precursor ion provides characteristic product ions for structural confirmation. For Goserelin, a major product ion at m/z 607.6 has been observed.[8]
Collision Energy	Optimized to achieve appropriate fragmentation.

The workflow for the analytical characterization of **Goserelin EP Impurity E** is depicted in the following diagram.





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Figure 2. Analytical workflow for **Goserelin EP Impurity E**.

#### **Spectroscopic Data**

Detailed NMR and IR spectra for **Goserelin EP Impurity E** are not readily available in the public domain. Characterization would typically involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR would be used to confirm the peptide sequence and the presence of the hydrazide moiety.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide bonds, hydroxyl groups, and other functional groups present in the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight, and tandem MS (MS/MS) would provide fragmentation data to verify the amino acid sequence.

#### Conclusion

Goserelin EP Impurity E is a critical quality attribute in the production of Goserelin. A thorough understanding of its physicochemical properties, a well-defined synthetic route for its preparation as a reference standard, and robust analytical methods for its detection and quantification are essential for ensuring the quality, safety, and efficacy of the final drug product. While some specific experimental data remains proprietary, this guide provides a comprehensive overview based on available scientific literature and patents to aid researchers and drug development professionals in their work with Goserelin and its related impurities.

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